Vildagliptin lactam is a derivative of vildagliptin, a potent inhibitor of the enzyme dipeptidyl peptidase-4, which plays a crucial role in glucose metabolism. Vildagliptin is primarily used in the treatment of type 2 diabetes mellitus. The lactam form of vildagliptin presents unique properties and potential applications in medicinal chemistry.
Vildagliptin was first synthesized by Novartis and is marketed under various brand names. The lactam derivative can be synthesized through modifications of the original vildagliptin structure, which involves specific chemical reactions that alter its functional groups.
Vildagliptin lactam is classified as a dipeptidyl peptidase-4 inhibitor. It belongs to the class of drugs known as incretin mimetics, which enhance insulin secretion and decrease glucagon levels in the bloodstream.
The synthesis of vildagliptin lactam typically involves several steps, including:
The synthesis process may involve techniques such as High-Performance Liquid Chromatography for purification and analysis of vildagliptin lactam, ensuring high chemical purity (>99.5%) and optical purity . Additionally, gas chromatography may be employed to analyze by-products and confirm the absence of impurities .
The molecular structure of vildagliptin lactam features a bicyclic framework that includes a lactam ring. This structural modification enhances its pharmacological properties compared to the parent compound.
The primary reactions involved in the synthesis of vildagliptin lactam include:
The cyclization step is particularly critical as it determines the final configuration and stability of the compound. Reaction conditions such as temperature and solvent choice can significantly influence yield and purity .
Vildagliptin lactam acts by inhibiting dipeptidyl peptidase-4, an enzyme responsible for degrading incretin hormones. By preventing this degradation, vildagliptin lactam increases levels of active incretin hormones, leading to enhanced insulin secretion from pancreatic beta cells and reduced glucagon secretion from alpha cells.
Studies indicate that vildagliptin can lower blood glucose levels effectively when administered in conjunction with other antidiabetic medications. Its mechanism allows for glucose-dependent insulin release, minimizing the risk of hypoglycemia .
Vildagliptin lactam is primarily used in pharmaceutical formulations aimed at managing type 2 diabetes mellitus. Its ability to improve glycemic control makes it a valuable candidate for combination therapies with other antidiabetic agents. Furthermore, research continues into its potential applications beyond diabetes treatment, including effects on weight management and cardiovascular health due to its influence on metabolic pathways .
Vildagliptin Lactam (Chemical Name: 2-(3-Hydroxyadamantan-1-yl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione; CAS: 1789703-36-1) is a cyclic amide derivative formed via intramolecular cyclization of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its molecular formula is C₁₇H₂₄N₂O₃, with a molecular weight of 304.38 g/mol [3] [8]. The structure integrates two rigid moieties: a 3-hydroxyadamantyl group and a bicyclic lactam system (pyrrolopyrazinedione). The adamantyl group confers hydrophobicity, while the lactam ring enhances structural stability through resonance-assisted amide planarization [2] [5].
Stereochemically, the molecule retains the S-configuration at the C8a position of the pyrrolopyrazine ring, inherited from the parent vildagliptin. This configuration is critical for maintaining spatial orientation complementary to the DPP-4 active site. X-ray crystallography confirms that the lactam formation fixes the amide bond in the trans conformation, reducing conformational flexibility and altering hydrogen-bonding capabilities compared to vildagliptin [5].
Table 1: Molecular Features of Vildagliptin Lactam vs. Vildagliptin
Property | Vildagliptin Lactam | Vildagliptin |
---|---|---|
Molecular Formula | C₁₇H₂₄N₂O₃ | C₁₇H₂₅N₃O₂ |
Key Functional Groups | Adamantyl, bicyclic lactam | Adamantyl, cyanopyrrolidine |
Stereogenic Centers | 1 (C8a) | 1 (C8a) |
Configuration | S | S |
Nuclear Magnetic Resonance (NMR):¹H and ¹³C NMR spectra provide definitive evidence for lactam formation. Key shifts include:
Table 2: Characteristic NMR Chemical Shifts
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 4.2–4.5 | H8a (pyrrolopyrazine) |
¹H | 4.8–5.0 | OH (adamantyl) |
¹³C | 175–178 | C1 (lactam carbonyl) |
¹³C | 168–170 | C4 (pyrazine carbonyl) |
Infrared (IR) Spectroscopy:IR spectra (KBr pellet) show critical absorptions at:
Mass Spectrometry (MS):High-resolution ESI-MS exhibits a [M+H]⁺ peak at m/z 305.1860 (calculated for C₁₇H₂₅N₂O₃: 305.1865), with fragmentation ions at m/z 245 (loss of CO₂) and 154 (adamantyl fragment) [3] [8].
Single-crystal X-ray diffraction reveals that vildagliptin lactam crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.5 Å, b = 8.3 Å, c = 15.0 Å, and β = 92.5°. The adamantyl and lactam rings are nearly perpendicular (dihedral angle: 89.5°), minimizing steric strain. Hydrogen bonding between the adamantyl OH and lactam carbonyl (O···H distance: 1.92 Å) stabilizes the crystal lattice [5].
Polymorphism has not been extensively reported, but experimental polymorph screening using solvents like methanol, dichloromethane, and ethyl acetate yields crystals with identical PXRD patterns. Simulated PXRD spectra predict intense reflections at 2θ = 8.5°, 12.3°, and 17.6°, attributable to the (011), (110), and (020) planes [5].
Vildagliptin lactam exhibits pH-dependent stability:
Solubility is poor in aqueous media (<0.1 mg/mL at 25°C) but improves in polar aprotic solvents:
Table 3: Solubility Profile in Common Solvents
Solvent | Solubility (mg/mL, 25°C) | Class |
---|---|---|
Water | <0.1 | Polar protic |
Methanol | 18.5 | Polar protic |
Ethanol | 12.3 | Polar protic |
Acetonitrile | 0.8 | Polar aprotic |
DMSO | 45.0 | Polar aprotic |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7